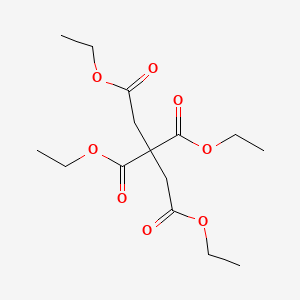

Tetraethyl propane-1,2,2,3-tetracarboxylate

Description

Tetraethyl propane-1,2,2,3-tetracarboxylate (CAS 7460-75-5) is an ester derivative of propane tetracarboxylic acid, featuring four ethyl ester groups at the 1, 2, 2, and 3 positions of the propane backbone. Its molecular formula is C₁₅H₂₄O₈, with a molecular weight of 332.35 g/mol . The compound is structurally characterized by its branched carboxylate groups, which influence its physical and chemical properties, including solubility, stability, and reactivity. It is primarily used as a synthetic intermediate in organic chemistry and materials science, particularly in the development of metal-organic frameworks (MOFs) .

Properties

IUPAC Name |

tetraethyl propane-1,2,2,3-tetracarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O8/c1-5-20-11(16)9-15(13(18)22-7-3,14(19)23-8-4)10-12(17)21-6-2/h5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWRALIMEHCNIJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CC(=O)OCC)(C(=O)OCC)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O8 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60225575 | |

| Record name | Tetraethyl propane-1,2,2,3-tetracarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60225575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.35 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7460-75-5 | |

| Record name | 1,2,2,3-Tetraethyl 1,2,2,3-propanetetracarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7460-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethyl propane-1,2,2,3-tetracarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007460755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC404217 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404217 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetraethyl propane-1,2,2,3-tetracarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60225575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethyl propane-1,2,2,3-tetracarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAETHYL PROPANE-1,2,2,3-TETRACARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DP2DBE4KD7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Conditions

Mechanism

The reaction follows the PADPED mechanism:

Purification

-

Distillation : Fractional distillation under reduced pressure (15–20 mmHg) isolates the product (bp 160–165°C).

Electrochemical Synthesis via Malonate Ester Coupling

Electrolytic dehydrodimeric coupling of diethyl malonate offers a scalable route, as detailed in US4076601A :

Electrolysis Setup

| Parameter | Specification |

|---|---|

| Anode/Cathode | Platinum electrodes |

| Electrolyte | Sodium iodide (0.1–0.4 M) |

| Solvent | Anhydrous ethanol |

| Temperature | 70–80°C |

| Current Density | 5–20 mA/cm² |

| Duration | 10–15 hours |

Reaction Pathway

Advantages

-

Atom Economy : No stoichiometric reagents required.

Alkylation of Malonate Esters

A Michael addition-based approach is described in WO2009004643A2 :

Stepwise Synthesis

-

Michael Addition : Diethyl malonate reacts with ethyl acrylate in THF using 1,8-diazabicycloundec-7-ene (DBU) as a base.

-

Alkylation : The intermediate is treated with ethyl bromoacetate (1.2 eq) at 60°C for 8 hours.

-

Cyclization : Intramolecular esterification under acidic conditions (HCl/EtOH).

Optimization Data

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| DBU Concentration | 20 mol% | Maximizes regioselectivity |

| Temperature | 60°C | Reduces side products |

| Reaction Time | 8 hours | Balances conversion/decay |

Yield

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance efficiency:

Process Parameters

| Stage | Conditions |

|---|---|

| Esterification | Tubular reactor, 100°C, 10 bar |

| Catalyst | Immobilized lipase (e.g., Candida antarctica) |

| Solvent | Supercritical CO₂ |

| Throughput | 50–100 kg/h |

Purification

Quality Control

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Fischer Esterification | 72–85 | 95–97 | Moderate | 120–150 |

| Electrochemical | 68–78 | 95–99 | High | 90–110 |

| Alkylation | 65–78 | 93–96 | Low | 140–180 |

| Industrial | 80–88 | 97–99 | Very High | 70–90 |

Key Findings :

Chemical Reactions Analysis

Types of Reactions

Tetraethyl propane-1,2,2,3-tetracarboxylate undergoes various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed to yield propane-1,2,2,3-tetracarboxylic acid and ethanol.

Transesterification: The ester groups can be exchanged with other alcohols in the presence of a catalyst.

Reduction: The ester groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.

Transesterification: Catalyzed by acids or bases, such as sulfuric acid or sodium methoxide, and performed under mild heating.

Reduction: Conducted using strong reducing agents like lithium aluminum hydride in anhydrous conditions.

Major Products

Hydrolysis: Propane-1,2,2,3-tetracarboxylic acid and ethanol.

Transesterification: New esters depending on the alcohol used.

Reduction: Propane-1,2,2,3-tetraol.

Scientific Research Applications

Tetraethyl propane-1,2,2,3-tetracarboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential use in biochemical assays and as a precursor for biologically active compounds.

Medicine: Explored for its potential in drug development and as a prodrug for delivering active pharmaceutical ingredients.

Industry: Utilized in the production of polymers, resins, and other materials due to its multifunctional ester groups.

Mechanism of Action

The mechanism of action of tetraethyl propane-1,2,2,3-tetracarboxylate depends on the specific chemical reaction it undergoes. In hydrolysis, the ester bonds are cleaved by nucleophilic attack from water molecules, resulting in the formation of carboxylic acid and alcohol. In reduction reactions, the ester groups are converted to alcohols through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Structural Isomers and Homologs

The following compounds share structural similarities with tetraethyl propane-1,2,2,3-tetracarboxylate, differing in ester group positions or substituents:

Key Differences:

Ester Group Substitution :

- Ethyl vs. Methyl Esters : Ethyl esters (e.g., 7460-75-5) exhibit higher lipophilicity (predicted LogP >1.5) compared to methyl esters (LogP = 0.8 for 53046-85-8) due to longer alkyl chains, influencing solubility and chromatographic behavior .

- Positional Isomerism : Compounds like 635-03-0 (1,1,2,3-substitution) and 7460-75-5 (1,2,2,3-substitution) differ in carboxylate group arrangement, affecting steric hindrance and reactivity in synthesis .

Applications :

- Analytical Chemistry : Tetramethyl derivatives (e.g., 53046-85-8) are optimized for RP-HPLC due to moderate polarity and compatibility with acetonitrile/water mobile phases .

- Materials Science : Ethyl-substituted variants (e.g., 7460-75-5) are utilized in MOFs for gas separation (e.g., propylene purification) owing to their flexible coordination geometry .

- Organic Synthesis : Tetramethyl-1,1,3,3-tetracarboxylate (28781-92-2) serves as a precursor for lactone intermediates in decarboxylation reactions .

Synthetic Methods: Tetramethyl esters are synthesized via esterification of propane tetracarboxylic acid with methanol under acidic conditions . Ethyl esters require ethanol as the esterifying agent, often yielding higher molecular weight products with distinct purification challenges .

Physicochemical Properties

- Solubility : Methyl esters (e.g., 53046-85-8) are more water-soluble than ethyl analogs due to shorter alkyl chains .

- Thermal Stability : Ethyl esters exhibit higher thermal stability, making them suitable for high-temperature applications in MOFs .

- Spectroscopic Profiles : All compounds show strong carbonyl (C=O) stretching bands in IR spectroscopy (~1740 cm⁻¹), with NMR spectra differentiating substituent positions .

Research and Industrial Relevance

- MOF Development : Asymmetric carboxylates like 7460-75-5 enable the construction of porous MOFs (e.g., HIAM-402) with tailored pore sizes for gas separation .

- Chromatography : Tetramethyl derivatives are standard references in HPLC for quantifying impurities in pharmaceuticals .

- Safety and Handling : Ethyl esters require precautions against ignition (P210) and proper ventilation due to higher flammability .

Biological Activity

Tetraethyl propane-1,2,2,3-tetracarboxylate (TEPT) is an organic compound notable for its unique structural and chemical properties. This tetraester, derived from propane-1,2,2,3-tetracarboxylic acid, has garnered attention in various fields including medicinal chemistry and materials science due to its potential biological activities. This article explores the biological activity of TEPT, focusing on its pharmacological applications, interaction mechanisms, and relevant research findings.

- Molecular Formula : C15H24O8

- Molecular Weight : 332.35 g/mol

- CAS Number : 635-03-0

TEPT features four ethyl ester groups attached to a propane backbone, which influence its reactivity and interaction with biological systems. The hydrolysis of these ester groups in vivo can release active pharmacological agents, making TEPT a candidate for prodrug applications.

Biological Activity Overview

TEPT's biological activity has been explored across several studies, highlighting its potential in various therapeutic contexts:

Case Studies and Experimental Evidence

Several studies have focused on the synthesis and biological evaluation of TEPT:

- Study on Hydrolysis and Biological Activity : Research indicates that upon hydrolysis, TEPT can yield biologically active derivatives. These derivatives have been shown to interact with various cellular components, potentially modulating metabolic processes .

- Comparative Analysis with Related Compounds : A comparative study highlighted the unique reactivity of TEPT relative to similar compounds such as tetraethyl butane-1,1,2,3-tetracarboxylate. Differences in hydrolysis rates were observed due to variations in the carbon backbone structure.

Interaction Studies

Interaction studies involving TEPT reveal significant insights into its biological mechanisms:

| Interaction Type | Observed Effects |

|---|---|

| Enzyme Kinetics | Modulation of enzyme activity through competitive inhibition or substrate mimicry |

| Cellular Components | Potential interaction with membranes or proteins influencing cellular uptake and distribution |

These interactions underscore the importance of understanding how structural features of TEPT affect its biological behavior.

Q & A

Q. Methodological Comparison Table :

| Method | Key Steps | Advantages | Challenges |

|---|---|---|---|

| Halogenation-Saponification | 1. Halogenation of esters 2. Base-driven saponification | High yield with purified intermediates | Sensitive to pH and side reactions |

| Electrochemical Cyclization | 1. Mediator selection 2. Electrooxidation in methanol | Mild conditions, scalable | Requires specialized equipment |

How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?

Basic Research Question

- IR Spectroscopy : Critical for identifying ester carbonyl stretches (~1740–1720 cm⁻¹) and monitoring cyclization products. For example, cyclopropane derivatives show distinct C=O shifts due to ring strain .

- NMR Analysis : <sup>1</sup>H and <sup>13</sup>C NMR can differentiate between regioisomers by comparing splitting patterns of methylene protons adjacent to ester groups .

Q. Example Workflow :

Sample Preparation : Dissolve in deuterated chloroform for NMR or CCl₄ for IR.

Data Acquisition : Use high-resolution NMR (500 MHz+) and FT-IR with KBr pellets.

Interpretation : Cross-reference peaks with computational models (e.g., DFT) for confirmation .

What mechanistic insights explain the electrochemical cyclization of tetramethyl propane tetracarboxylate derivatives?

Advanced Research Question

The reaction proceeds via:

Mediator Activation : Alkali metal chlorides (e.g., KCl) act as redox mediators, lowering the oxidation potential of methanol.

Formaldehyde Generation : Anodic oxidation of methanol produces formaldehyde, which initiates cyclization.

Cyclopropane Formation : Nucleophilic attack by formaldehyde on the tetracarboxylate intermediate forms a strained cyclopropane ring, stabilized by electron-withdrawing ester groups .

Q. Key Experimental Parameters :

- Current Density : 5–10 mA/cm² optimizes formaldehyde yield.

- Temperature : Maintained at 25°C to prevent thermal decomposition.

How should researchers address contradictions in reported yields from different synthetic methods?

Advanced Research Question

Contradictions arise from variations in:

Q. Resolution Strategy :

Reproduce Conditions : Standardize reagents and equipment.

Kinetic Studies : Monitor reaction progress via HPLC to identify bottlenecks.

Comparative Analysis : Publish raw data (e.g., voltammograms, spectral libraries) for peer validation .

What role do ester groups play in stabilizing intermediates during this compound synthesis?

Advanced Research Question

The electron-withdrawing nature of ester groups:

- Enhance Electrophilicity : Facilitates nucleophilic attack during cyclopropane formation.

- Reduce Steric Hindrance : Ethyl esters provide a balance between reactivity and steric bulk, unlike bulkier alkyl groups.

- Stabilize Transition States : Resonance stabilization of carbonyl groups lowers activation energy for cyclization .

How can this compound be applied in heterocyclic compound synthesis?

Advanced Research Question

The compound serves as a precursor for oxygen-containing heterocycles via:

Electrochemical Trimerization : Forms six-membered rings under controlled potential.

Cross-Coupling Reactions : Reacts with aldehydes (e.g., electro-generated formaldehyde) to yield spirocyclic ethers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.